Cas no 1096537-29-9 ((1S)-6-bromo-2,3-dihydro-1H-inden-1-ol)

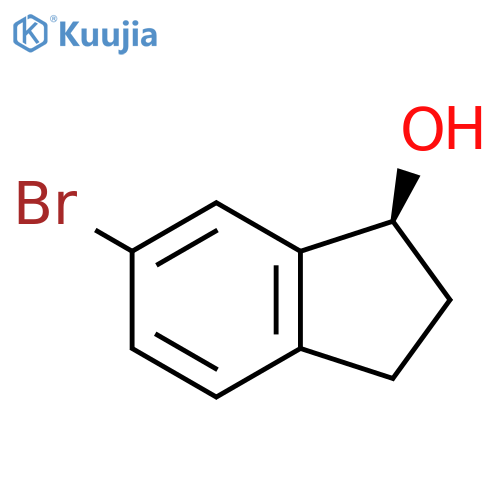

1096537-29-9 structure

商品名:(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

CAS番号:1096537-29-9

MF:C9H9BrO

メガワット:213.071161985397

MDL:MFCD15529822

CID:5602485

PubChem ID:7057061

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 化学的及び物理的性質

名前と識別子

-

- (S)-6-bromo-2,3-dihydro-1H-inden-1-ol

- 1H-Inden-1-ol, 6-bromo-2,3-dihydro-, (1S)-

- (1S)-6-bromo-2,3-dihydro-1H-inden-1-ol

-

- MDL: MFCD15529822

- インチ: 1S/C9H9BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2/t9-/m0/s1

- InChIKey: DXVPKKRFBPLRRN-VIFPVBQESA-N

- ほほえんだ: [C@@H]1(O)C2=C(C=CC(Br)=C2)CC1

じっけんとくせい

- 密度みつど: 1.617±0.06 g/cm3(Predicted)

- ふってん: 293.2±35.0 °C(Predicted)

- 酸性度係数(pKa): 14.15±0.20(Predicted)

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6776521-10g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 10g |

$3191.0 | 2023-08-31 | |

| Enamine | EN300-6776521-5.0g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 5g |

$2152.0 | 2023-05-30 | |

| Enamine | EN300-6776521-0.5g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 0.5g |

$579.0 | 2023-08-31 | |

| Aaron | AR028HQ6-50mg |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 50mg |

$265.00 | 2025-02-16 | |

| 1PlusChem | 1P028HHU-1g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 1g |

$981.00 | 2023-12-26 | |

| 1PlusChem | 1P028HHU-500mg |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 500mg |

$778.00 | 2023-12-26 | |

| Enamine | EN300-6776521-1.0g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 1g |

$743.0 | 2023-05-30 | |

| Enamine | EN300-6776521-2.5g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 2.5g |

$1454.0 | 2023-08-31 | |

| Enamine | EN300-6776521-10.0g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 10g |

$3191.0 | 2023-05-30 | |

| Enamine | EN300-6776521-1g |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol |

1096537-29-9 | 95% | 1g |

$743.0 | 2023-08-31 |

(1S)-6-bromo-2,3-dihydro-1H-inden-1-ol 関連文献

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1096537-29-9 ((1S)-6-bromo-2,3-dihydro-1H-inden-1-ol) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬